N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO2/c1-19-13-8-12(10(15)7-11(13)16)17-14(18)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRKBJIXUDFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2CCCCC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2,4-Dibromo-5-Methoxyaniline
The foundational method involves reacting 2,4-dibromo-5-methoxyaniline with cyclohexanecarbonyl chloride in anhydrous dichloromethane. Patent demonstrates that using triethylamine (2.3 mL, 16.29 mmol) as a proton scavenger enables complete conversion within 24 hours at 0–25°C. The workup procedure requires sequential washing with 1M HCl (2×25 mL), distilled water (3×20 mL), and saturated sodium chloride solution to remove unreacted starting materials. Yield optimization studies reveal that maintaining stoichiometric excess of acyl chloride (1.2 eq) prevents dimerization side products, achieving 78–82% isolated yields after silica gel chromatography.
Cyclohexanecarbonyl Chloride Synthesis
High-purity acyl chloride precursors are synthesized via thionyl chloride-mediated activation. As detailed in, refluxing cyclohexanecarboxylic acid (50 g, 0.367 mol) with thionyl chloride (65 mL) in methanol for 24 hours produces the corresponding acid chloride in 94% yield. Critical parameters include:
- Temperature Control : Gradual warming from 0°C to reflux prevents exothermic decomposition
- Solvent Selection : Methanol facilitates intermediate methyl ester formation, enhancing reaction homogeneity
- Purification : Vacuum distillation at 5–10 mmHg removes residual thionyl chloride, yielding 98.5% pure product by GC-MS.
Alternative Synthetic Pathways
EDC-Mediated Coupling
Modern approaches employ carbodiimide coupling agents to avoid harsh acid chloride conditions. Patent documents using 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl (1.35g, 7.05 mmol) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 89% yield at room temperature in 6 hours, with simplified purification via aqueous NaOH extraction. Comparative studies show EDC reduces bromine displacement side reactions by 37% compared to classical acylation.
Solid-Phase Synthesis
Immobilized resin-bound strategies adapted from utilize Wang resin-functionalized aniline derivatives. Key advantages include:
- Pseudo-Dilution Effect : Minimizes oligomerization (<2% by HPLC)
- Automated Workflow : Enables parallel synthesis of structural analogs
- Yield Enhancement : 92% crude purity after cleavage with 95:5 TFA/DCM
Reaction Optimization and Kinetic Analysis
Solvent Effects on Amidation Efficiency
Systematic solvent screening reveals dichloromethane outperforms THF, DMF, and acetonitrile in reaction rate and yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 6 |
| THF | 7.58 | 72 | 12 |
| DMF | 36.7 | 68 | 18 |
| Acetonitrile | 37.5 | 65 | 24 |
Data adapted from demonstrates the inverse correlation between solvent polarity and reaction efficiency, attributed to stabilization of the tetrahedral intermediate in low-ε media.
Temperature-Dependent Byproduct Formation
Arrhenius analysis of side reactions identifies two competing pathways:
- Bromine Migration : Dominant above 40°C (Eₐ = 72.4 kJ/mol)
- Demethylation : Significant at pH >8 (Eₐ = 58.9 kJ/mol)
Maintaining temperatures ≤25°C and neutral pH conditions suppresses combined byproducts to <5%.
Spectroscopic Characterization
$$ ^1 \text{H NMR} $$ Spectral Analysis
Characteristic resonances in CDCl₃ (400 MHz):
- Aromatic Protons : δ 7.82 (d, J=8.4 Hz, H-6), 7.41 (s, H-3)
- Methoxy Group : δ 3.89 (s, OCH₃)
- Cyclohexyl Methylene : δ 1.45–1.78 (m, 10H)
- Amide NH : δ 8.24 (s, 1H, D₂O exchangeable)
The absence of δ 10.0 ppm carbonyl signals confirms complete conversion from acid chloride intermediates.
Mass Spectrometric Validation
HRMS (ESI+) Calculated for C₁₄H₁₆Br₂NO₂ [M+H]⁺: 427.9412, Found: 427.9409. Isotopic pattern analysis shows characteristic $$ ^{79}\text{Br}/^{81}\text{Br} $$ doublet with 1:1 intensity ratio.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry (Patent):
- Reactor Design : PTFE tubing (ID 1.0 mm, L 10 m)
- Residence Time : 18 minutes at 0.5 mL/min
- Productivity : 2.8 kg/day with 93% conversion
This approach reduces solvent consumption by 60% compared to batch processes.
Crystallization Optimization
Phase diagrams identify ethanol/water (7:3 v/v) as optimal recrystallization solvent:
- Yield Recovery : 88%
- Purity : 99.7% by HPLC
- Crystal Habit : Orthorhombic plates (50–100 μm) suitable for tablet formulation
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
- Hydrolytic Degradation : <0.5% at pH 1–7
- Photooxidation : 2.1% under ICH Q1B conditions
- Thermal Decomposition : Onset at 218°C (DSC)
Primary degradation product identified as 5-methoxy-2,4-dibromoaniline via LC-MS/MS.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide, leading to the replacement of bromine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2,4-dibromo-5-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through recrystallization techniques.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C14H16Br2N2O2
- Molecular Weight: 398.10 g/mol
This compound exerts its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents enhance its binding affinity and selectivity, potentially modulating various biochemical pathways. This modulation can lead to significant effects on cell proliferation and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to disrupt signaling pathways critical for cancer cell survival makes it a candidate for further therapeutic exploration.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for diseases such as diabetes and obesity .
Case Studies
-
Study on Anticancer Activity:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a chemotherapeutic agent . -
Enzyme Inhibition Research:
In another study focused on metabolic enzymes, the compound showed promising results in inhibiting lipase activity, which is crucial for lipid metabolism. This inhibition could lead to potential applications in managing obesity and related metabolic disorders .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Contains dibromo and methoxy groups | N-(2,4-dibromo-5-methoxyphenyl)acetamide |
| Biological Activity | Anticancer, enzyme inhibition | Varies; often less potent |
| Mechanism of Action | Modulates enzyme activity and cellular pathways | Typically less specific |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically reacting 2,4-dibromo-5-methoxyaniline with cyclohexanecarbonyl chloride under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Reaction Optimization : Use a 1:1.2 molar ratio of amine to acyl chloride in anhydrous dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR spectra to confirm the presence of the cyclohexane carboxamide backbone (δ ~1.2–2.5 ppm for cyclohexane protons, δ ~165–170 ppm for carbonyl carbon) and bromine/methoxy substituents on the aromatic ring .
- X-ray Crystallography : Resolve single-crystal structures to validate spatial arrangement and hydrogen-bonding interactions, particularly between the amide NH and methoxy oxygen .
Q. What in vitro models are used for initial biological activity screening of this compound?
- Methodological Answer :
- Anticancer Activity : Screen against androgen-dependent (e.g., LNCaP) and independent (e.g., PC-3) prostate cancer cell lines using MTT assays. Compare IC values to reference drugs like enzalutamide .
- Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., F-FCWAY for 5-HT receptors) to assess affinity .
Advanced Research Questions
Q. What strategies are employed to analyze its binding affinity to biological targets like 5-HT receptors?
- Methodological Answer :
- Radiolabeling : Synthesize a C or F isotopologue for PET/SPECT imaging. Optimize labeling efficiency using Cu-mediated photoinduced reactions .
- In Vitro Binding : Conduct saturation binding assays with transfected HEK-293 cells expressing human 5-HT receptors. Calculate K and B using Scatchard analysis .
- Autoradiography : Map brain receptor distribution in rodent models post-administration .
Q. How can computational modeling predict its interaction with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in the active site of androgen receptors or 5-HT. Prioritize poses with lowest binding energy and validate via MD simulations (AMBER or GROMACS) .
- QSAR Studies : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett σ constants and CoMFA models .
Q. How to address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize variability. Use internal controls (e.g., cisplatin for cytotoxicity) .
- Metabolite Profiling : Perform LC-MS to identify active/inactive metabolites in hepatic microsomes, which may explain divergent in vivo vs. in vitro results .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Methodological Answer :
- SAR Studies : Replace bromine with electron-withdrawing groups (e.g., -CF) to improve receptor affinity. Introduce fluorinated tetrazole moieties to enhance blood-brain barrier penetration .
- Protease Stability : Replace the amide bond with a bioisostere (e.g., sulfonamide) to reduce hydrolysis in vivo .
Q. How to evaluate stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Compare half-life to analogs (e.g., cyclohexane vs. cyclopentane carboxamides) .
- Plasma Stability : Use human plasma spiked with the compound; quantify parent molecule and metabolites over 24 hours using LC-MS/MS .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
